N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
Description
N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound combining a xanthene core with a tetrazole-containing substituent. The xanthene moiety (a tricyclic aromatic system) is known for its planar structure and photostability, often exploited in dyes and pharmaceutical scaffolds . The tetrazole group, a nitrogen-rich heterocycle, is widely utilized in medicinal chemistry due to its bioisosteric similarity to carboxylic acids and role in enhancing binding affinity, as seen in angiotensin II receptor blockers like losartan and valsartan . While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs and related research offer critical insights for comparison.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-10-12-16(13-11-15)28-21(25-26-27-28)14-24-23(29)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPLAATJQSSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the xanthene core. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring and xanthene core can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced xanthene derivatives.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Utilized in the development of new materials, including dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting various cellular processes.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the biphenyl or imidazole groups in classic tetrazole drugs (e.g., losartan) with a xanthene-carboxamide scaffold. This substitution may alter solubility, bioavailability, or receptor selectivity.
Xanthene-Based Carboxamides
Xanthene derivatives are less common in pharmaceuticals but notable for their structural rigidity. Comparisons include:
Key Differences :
- This could enhance interactions with biological targets like enzymes or receptors.
Comparison of Yields :
- Tetrazole intermediates in show yields >90%, suggesting efficient methodologies for the target compound’s tetrazole moiety .
Physicochemical Properties and Stability
- Stability : Tetrazoles are generally stable under physiological conditions, but the xanthene group’s photostability may enhance shelf life compared to fluorescent dyes .
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring, xanthene core, and carboxamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's molecular formula is with a molecular weight of 396.48 g/mol. The presence of the tetrazole ring is significant as it often contributes to biological activity through interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors, modulating their activity. The tetrazole moiety can facilitate binding to biological targets, while the xanthene portion may allow for DNA intercalation or membrane interactions, influencing cellular processes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related tetrazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1-(Diarylmethyl)-1H-1,2,4-triazole | MCF-7 (ER+/PR+) | 52 | Induces apoptosis and G2/M arrest |
| N-(1-adamantyl)-tetrazole derivative | MDA-MB-231 (Triple-negative) | 74 | Inhibits tubulin polymerization |
These findings suggest that this compound may also exhibit similar anticancer effects by disrupting microtubule dynamics and inducing cell cycle arrest.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain tetrazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Antiproliferative Activity
A study focusing on the antiproliferative effects of tetrazole-containing compounds highlighted the potential of derivatives similar to this compound in breast cancer treatment. The research demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cells, suggesting a viable therapeutic pathway for further investigation .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study on tetrazole derivatives revealed that modifications to the xanthene core significantly influenced the biological activity of the compounds. The introduction of various substituents on the tetrazole ring enhanced potency against cancer cell lines, indicating that strategic structural modifications can lead to improved therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrazole ring and subsequent coupling to the xanthene-carboxamide scaffold. For example, tetrazole derivatives are often synthesized via [2+3] cycloaddition between nitriles and sodium azide, followed by alkylation or arylation at the 1-position of the tetrazole . Key intermediates, such as the p-tolyl-tetrazole methyl precursor, are characterized using IR spectroscopy (to confirm C-N stretching in the tetrazole ring at ~1500 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) . For the xanthene-carboxamide moiety, carbonyl stretching (~1680 cm⁻¹) in IR and aromatic proton signals in NMR are critical for validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Aromatic protons from the xanthene core (δ 6.8–8.2 ppm) and methylene bridges (δ 4.5–5.5 ppm) are diagnostic. The p-tolyl group shows a singlet for the methyl group at δ ~2.3 ppm .
- IR Spectroscopy : Confirms the tetrazole ring (C-N stretch at ~1500 cm⁻¹) and carboxamide (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₃N₅O₂: 462.1924; observed: 462.1928) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
SAR studies should focus on:
- Tetrazole Modifications : Replacing the p-tolyl group with electron-withdrawing (e.g., 3,4-difluorophenyl) or electron-donating substituents to modulate receptor binding .
- Xanthene Core Alterations : Introducing substituents (e.g., halogens, methyl groups) to enhance lipophilicity or fluorescence properties for imaging applications .
- Linker Optimization : Varying the methylene bridge length or introducing heteroatoms (e.g., oxygen, sulfur) to improve solubility or metabolic stability .
Methodology : Use iterative synthesis followed by in vitro assays (e.g., enzyme inhibition, receptor binding) and QSAR modeling to correlate structural changes with activity .
Q. What methodologies are employed to resolve contradictions in biological activity data across different experimental models?
- Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence polarization for binding affinity vs. cell-based functional assays) .
- Metabolic Stability Testing : Use LC-MS/MS to assess compound stability in liver microsomes, identifying metabolites that may interfere with activity .
- Computational Docking : Compare binding poses in different receptor isoforms (e.g., GPCR vs. kinase targets) to explain divergent results .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like angiotensin II type 1 (AT1), a common target for tetrazole-containing drugs .
- Fluorescence Quenching Assays : Utilize the xanthene core’s intrinsic fluorescence to monitor conformational changes in target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between enthalpically or entropically driven binding .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing dose-response experiments to evaluate potency?
- Range-Finding Studies : Start with broad concentrations (1 nM–100 µM) to identify the linear response range.
- Replicates : Use triplicate measurements to account for variability in biological systems.
- Controls : Include positive controls (e.g., losartan for AT1 receptor assays) and vehicle controls .
Data Analysis : Fit results to a four-parameter logistic curve (IC₅₀/EC₅₀) using software like GraphPad Prism .
Q. How should researchers address discrepancies in spectral data during structure elucidation?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra .
- X-ray Crystallography : For ambiguous cases, determine the crystal structure to unambiguously assign stereochemistry .
Key Challenges & Solutions
Q. Synthetic Yield Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
